1,3-Di-tert-butylthiourea

Description

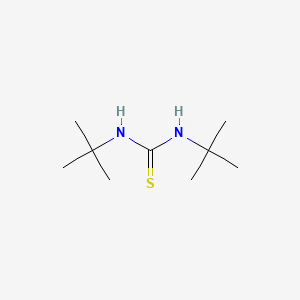

Structure

3D Structure

Properties

IUPAC Name |

1,3-ditert-butylthiourea | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H20N2S/c1-8(2,3)10-7(12)11-9(4,5)6/h1-6H3,(H2,10,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LTMHEXFMSAISLN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)NC(=S)NC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H20N2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80193424 | |

| Record name | 1,3-(Di-tert-butyl)thiourea | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80193424 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

188.34 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4041-95-6 | |

| Record name | N,N′-Bis(1,1-dimethylethyl)thiourea | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=4041-95-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,3-(Di-tert-butyl)thiourea | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004041956 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,3-Di-tert-butylthiourea | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=47496 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1,3-(Di-tert-butyl)thiourea | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80193424 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,3-[di-tert-butyl]thiourea | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.021.576 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

1,3-Di-tert-butylthiourea synthesis and characterization

An In-Depth Technical Guide to the Synthesis and Characterization of 1,3-Di-tert-butylthiourea

Abstract

This technical guide provides a comprehensive overview of the synthesis and detailed characterization of this compound, a symmetrically substituted thiourea derivative. The bulky tert-butyl groups confer unique solubility, reactivity, and steric properties to the molecule, making it a valuable intermediate and ligand in modern organic synthesis.[1][2] This document outlines a robust and accessible synthetic protocol, explains the mechanistic rationale behind the chosen methodology, and details the suite of analytical techniques required for unambiguous structural confirmation and purity assessment. The protocols and data presented herein are designed to be self-validating, providing researchers with the necessary information to confidently prepare and verify this versatile chemical building block.

Principles of Synthesis: A Mechanistic Approach

The synthesis of N,N'-disubstituted thioureas is most commonly achieved through the reaction of primary amines with a suitable thiocarbonyl source, such as isothiocyanates or carbon disulfide.[3][4] For symmetrical thioureas like this compound, the reaction of the corresponding primary amine with carbon disulfide (CS₂) is often the most direct and efficient route, avoiding the need to first synthesize an isothiocyanate intermediate.[5][6]

The reaction proceeds via a nucleophilic addition mechanism. The nitrogen atom of tert-butylamine acts as a nucleophile, attacking the electrophilic carbon atom of carbon disulfide. This forms a dithiocarbamate salt intermediate.[4][5] In the presence of excess amine, a second molecule of tert-butylamine attacks the intermediate, leading to the elimination of hydrogen sulfide (H₂S) and the formation of the stable this compound product. The steric hindrance from the tert-butyl groups influences the reaction rate but ultimately drives the formation of the symmetrically disubstituted product.

Synthesis and Purification Workflow

The overall process involves the reaction of the starting materials, followed by workup to isolate the crude product and subsequent purification via recrystallization to obtain the final, high-purity compound.

Caption: Experimental workflow for the synthesis of this compound.

Detailed Experimental Protocol

This protocol is designed for the laboratory-scale synthesis of this compound.

Reagents and Equipment:

-

tert-Butylamine (≥99%)

-

Carbon Disulfide (CS₂) (≥99%)

-

Ethanol (95% or absolute)

-

Round-bottom flask with reflux condenser

-

Magnetic stirrer and stir bar

-

Heating mantle

-

Ice bath

-

Buchner funnel and vacuum flask

-

Standard laboratory glassware

Procedure:

-

Reaction Setup: In a well-ventilated fume hood, equip a 250 mL round-bottom flask with a magnetic stir bar and a reflux condenser.

-

Charge Reactants: Add tert-butylamine (2.0 equivalents) to ethanol (100 mL) in the flask and begin stirring. Cool the solution in an ice bath.

-

Slow Addition: Slowly add carbon disulfide (1.0 equivalent) dropwise to the stirred solution over 30 minutes. The reaction is exothermic; maintain the temperature below 20°C during the addition.

-

Causality Note: Slow addition and cooling are critical to control the initial exothermic reaction and prevent excessive evaporation of the volatile carbon disulfide.

-

-

Reaction Progression: After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 1 hour. Subsequently, heat the mixture to a gentle reflux for 2-3 hours.

-

Expert Insight: The initial stirring at room temperature allows for the formation of the dithiocarbamate intermediate. The subsequent heating promotes the condensation reaction with a second molecule of the amine and drives the reaction to completion by facilitating the elimination of H₂S gas.

-

-

Product Isolation (Workup): Cool the reaction mixture to room temperature. Pour the mixture slowly into 500 mL of ice-cold water with stirring. A white solid will precipitate.

-

Filtration: Collect the crude product by vacuum filtration using a Buchner funnel. Wash the solid cake with cold water (2 x 50 mL) to remove any water-soluble impurities.

-

Purification (Recrystallization): Transfer the crude solid to a beaker and dissolve it in a minimum amount of hot ethanol. If the solid does not fully dissolve, add a small amount of hot water dropwise until a clear solution is obtained. Allow the solution to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.

-

Trustworthiness Principle: Recrystallization is a self-validating purification method. The formation of well-defined crystals from a saturated solution inherently excludes impurities, ensuring a high-purity final product.

-

-

Final Steps: Collect the purified crystals by vacuum filtration, wash with a small amount of cold ethanol, and dry under vacuum to a constant weight.

Characterization and Data Analysis

Unambiguous characterization is essential to confirm the identity, structure, and purity of the synthesized compound. The following data provides a benchmark for validation.

Physicochemical Properties

The fundamental properties of this compound are summarized below.

| Property | Value | Source(s) |

| Molecular Formula | C₉H₂₀N₂S | [7] |

| Molecular Weight | 188.33 g/mol | [1][7] |

| Appearance | White to off-white crystalline solid | [1][2] |

| Melting Point | 165-171 °C | [2] |

| Note: Reported melting points vary slightly (e.g., 150-152 °C), which can be dependent on purity and analytical method.[1] |

Molecular Structure Diagram

Caption: 2D representation of the this compound molecular structure.

Spectroscopic Data Interpretation

The following sections describe the expected spectroscopic signatures for this compound.

A. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for elucidating the precise structure of the molecule in solution.

| Nucleus | Expected Chemical Shift (δ, ppm) | Multiplicity | Assignment |

| ¹H NMR | ~ 6.0 - 7.0 | Broad Singlet | 2H, NH |

| ~ 1.5 | Singlet | 18H, -C(CH₃ )₃ | |

| ¹³C NMR | ~ 180 | Singlet | 1C, C =S |

| ~ 53 | Singlet | 2C, -C (CH₃)₃ | |

| ~ 30 | Singlet | 6C, -C(CH₃ )₃ |

-

¹H NMR Analysis: The proton spectrum is expected to be remarkably simple due to the molecule's symmetry. The eighteen protons of the two equivalent tert-butyl groups will appear as a single, sharp singlet at approximately 1.5 ppm.[8] The two N-H protons will typically appear as a broad singlet further downfield. Its chemical shift can be variable and concentration-dependent, and the signal may be broadened due to quadrupole coupling with the nitrogen atom and potential hydrogen exchange.

-

¹³C NMR Analysis: The carbon spectrum will confirm the presence of three distinct carbon environments. The most downfield signal corresponds to the thiocarbonyl (C=S) carbon. The quaternary carbons of the two tert-butyl groups will appear around 53 ppm, and the six equivalent methyl carbons will produce a single, intense signal around 30 ppm.[9]

B. Mass Spectrometry (MS)

Mass spectrometry is used to confirm the molecular weight of the compound. For this compound (MW = 188.33), the electron ionization (EI) mass spectrum is expected to show:

-

Molecular Ion (M⁺): A peak at m/z = 188, corresponding to the intact molecule.

-

Major Fragmentation Peak: A significant peak at m/z = 131, resulting from the loss of a tert-butyl radical (•C(CH₃)₃), which is a stable carbocation fragment.

-

Other Fragments: A peak at m/z = 57 corresponding to the tert-butyl cation [C(CH₃)₃]⁺.

C. Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the key functional groups present in the molecule.

-

N-H Stretch: A moderate to sharp absorption band in the region of 3200-3400 cm⁻¹.

-

C-H Stretch: Strong absorption bands just below 3000 cm⁻¹ (typically 2850-2980 cm⁻¹) corresponding to the sp³ C-H bonds of the methyl groups.

-

C=S Stretch (Thioamide I band): A moderate to strong band in the region of 1200-1350 cm⁻¹. This band is characteristic of the thiourea core.

Safety, Handling, and Storage

Safety Precautions:

-

This compound is considered harmful if swallowed, inhaled, or on contact with skin.[1]

-

Always handle the compound in a well-ventilated fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.[1]

-

Avoid breathing dust.[1]

Storage and Stability:

-

Store in a tightly sealed container in a cool, dry place, away from direct light and moisture.[2]

-

For long-term storage, maintaining the compound at +4°C is recommended.[2]

-

The compound is stable for at least two years when stored under the recommended conditions.[2]

Conclusion

This guide has detailed a reliable and mechanistically sound method for the synthesis of this compound from tert-butylamine and carbon disulfide. The provided step-by-step protocol, coupled with insights into the causality of experimental choices, equips researchers to produce this compound with high purity. The comprehensive characterization data, including expected outcomes for NMR, MS, and IR spectroscopy, serves as an authoritative benchmark for structural verification. By following the procedures and safety guidelines outlined herein, scientific professionals can confidently synthesize and utilize this versatile thiourea derivative in their research and development endeavors.

References

- 1. chembk.com [chembk.com]

- 2. chemodex.com [chemodex.com]

- 3. researchgate.net [researchgate.net]

- 4. Mechanochemical synthesis of thioureas, ureas and guanidines - PMC [pmc.ncbi.nlm.nih.gov]

- 5. scispace.com [scispace.com]

- 6. N,N'-Di-n-butylthiourea - Wikipedia [en.wikipedia.org]

- 7. GSRS [gsrs.ncats.nih.gov]

- 8. acdlabs.com [acdlabs.com]

- 9. 1,3-DI-TERT-BUTYLBENZENE(1014-60-4) 13C NMR spectrum [chemicalbook.com]

An In-depth Technical Guide to the Physicochemical Properties of 1,3-Di-tert-butylthiourea

Introduction

1,3-Di-tert-butylthiourea is a symmetrically substituted dialkylthiourea characterized by the presence of two bulky tert-butyl groups attached to the nitrogen atoms of the thiourea core. This unique structural feature imparts distinct physicochemical properties that are of significant interest in various fields, including coordination chemistry, materials science, and as an intermediate in organic synthesis. The steric hindrance provided by the tert-butyl groups influences its reactivity, solubility, and crystal packing, making it a valuable subject of study for researchers, scientists, and drug development professionals. This technical guide provides a comprehensive overview of the core physicochemical properties of this compound, supported by established experimental methodologies and theoretical insights.

Chemical Structure and Conformation

The molecular formula for this compound is C₉H₂₀N₂S, with a molecular weight of approximately 188.33 g/mol .[1] The molecule's structure is defined by a central thiocarbonyl group (C=S) bonded to two nitrogen atoms, each of which is substituted with a tert-butyl group.

Caption: Chemical structure of this compound.

An important aspect of the structure of symmetrically substituted thioureas is the conformation of the alkyl groups relative to the C=S bond. In the case of this compound, the bulky tert-butyl groups lead to a specific spatial arrangement. Unlike the syn-anti conformation observed in less sterically hindered dialkylthioureas like N,N'-di-n-butylthiourea, this compound adopts a syn,syn conformation in the solid state. This conformational preference is a direct consequence of minimizing steric strain between the large tert-butyl substituents.

Physicochemical Properties

The physical and chemical properties of this compound are summarized in the table below. These properties are crucial for its handling, storage, and application in various chemical processes.

| Property | Value |

| Molecular Formula | C₉H₂₀N₂S |

| Molecular Weight | 188.33 g/mol [1] |

| Appearance | White to off-white crystalline solid |

| Melting Point | Approximately 168 °C[2] |

| Boiling Point | Approximately 230.1 °C at 760 mmHg[2] |

| Density | Approximately 0.942 g/cm³[2] |

| Solubility | Soluble in most organic solvents, low solubility in water.[2] |

| Stability | Stable under normal conditions. |

Experimental Protocols for Property Determination

Synthesis of this compound

A common and efficient method for the synthesis of symmetrically substituted thioureas is the reaction of the corresponding amine with carbon disulfide. The following protocol is a plausible method for the laboratory-scale synthesis of this compound.

Materials:

-

tert-Butylamine

-

Carbon disulfide

-

A suitable solvent (e.g., ethanol, toluene)

-

Triethylamine (optional, as a base)

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve tert-butylamine (2 equivalents) in the chosen solvent.

-

Cool the solution in an ice bath.

-

Slowly add carbon disulfide (1 equivalent) dropwise to the stirred solution. The reaction is exothermic, and maintaining a low temperature is crucial to control the reaction rate and minimize side products.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours to ensure complete reaction. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Upon completion, the solvent is removed under reduced pressure using a rotary evaporator.

-

The crude product is then purified by recrystallization from a suitable solvent, such as ethanol or a mixture of ethanol and water, to yield pure this compound as a crystalline solid.

Caption: General workflow for the synthesis and purification of this compound.

Solubility Determination

The solubility of this compound in various solvents can be determined using the static gravimetric method.[3]

Procedure:

-

Prepare a saturated solution of this compound in the solvent of interest at a constant temperature by adding an excess of the solid to the solvent and stirring for a prolonged period to ensure equilibrium.

-

Carefully withdraw a known volume of the supernatant using a filtered syringe to avoid transferring any undissolved solid.

-

Transfer the clear solution to a pre-weighed container.

-

Evaporate the solvent completely under controlled conditions (e.g., in a vacuum oven).

-

Weigh the container with the solid residue.

-

The solubility can then be calculated from the mass of the dissolved solid and the volume of the solvent used.

Spectroscopic and Thermal Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: Due to the symmetry of the molecule, a single, sharp singlet is expected for the protons of the two equivalent tert-butyl groups. This peak would likely appear in the upfield region of the spectrum, around 1.5 ppm. Another broader singlet corresponding to the N-H protons would also be present, with its chemical shift being dependent on the solvent and concentration.

-

¹³C NMR: Two distinct signals are predicted in the proton-decoupled ¹³C NMR spectrum. One signal would correspond to the quaternary carbon of the tert-butyl group, and the other to the methyl carbons of the tert-butyl group. A third signal for the thiocarbonyl carbon (C=S) would be observed further downfield, typically in the range of 180-190 ppm.

Infrared (IR) Spectroscopy

The IR spectrum of this compound is expected to show characteristic absorption bands corresponding to its functional groups:

-

N-H stretching: A broad band in the region of 3200-3400 cm⁻¹.

-

C-H stretching: Sharp peaks around 2960 cm⁻¹ due to the aliphatic C-H bonds of the tert-butyl groups.

-

C=S stretching (Thioamide I band): A strong absorption in the range of 1500-1570 cm⁻¹.

-

C-N stretching (Thioamide II and III bands): Multiple bands in the fingerprint region (below 1500 cm⁻¹) arising from C-N stretching and N-H bending vibrations.

Thermal Analysis

Thermal gravimetric analysis (TGA) and differential scanning calorimetry (DSC) can provide insights into the thermal stability and decomposition profile of this compound.

-

TGA: A TGA thermogram would show the compound to be stable up to its melting point, followed by a single or multi-step decomposition at higher temperatures. The decomposition products of thioureas upon heating can include isothiocyanates, amines, and hydrogen sulfide.[4]

-

DSC: A DSC curve would exhibit a sharp endothermic peak corresponding to the melting point of the compound. Further heating would reveal exothermic or endothermic events associated with its decomposition.

Caption: Comprehensive analytical workflow for the characterization of this compound.

Applications in Research and Development

The unique properties of this compound make it a valuable compound in several areas of chemical research:

-

Ligand in Coordination Chemistry: The sulfur and nitrogen atoms of the thiourea group can act as coordination sites for metal ions, forming stable complexes. The bulky tert-butyl groups can influence the coordination geometry and reactivity of the resulting metal complexes.

-

Organic Synthesis Intermediate: It serves as a precursor for the synthesis of other organic molecules, such as carbodiimides and isothiocyanates.

-

Material Science: The thermal properties and crystal packing of this compound and its derivatives are of interest in the development of new materials with specific thermal or structural properties.

Conclusion

This compound is a sterically hindered thiourea derivative with well-defined physicochemical properties. Its syn,syn conformation, a direct result of the bulky tert-butyl groups, governs its solid-state structure and influences its reactivity. While experimental spectral data is not widely published, its spectroscopic features can be reliably predicted. The synthetic and analytical protocols outlined in this guide provide a solid foundation for researchers and scientists working with this compound, enabling its effective use in a variety of chemical applications. Further research into its coordination chemistry and material science applications is warranted to fully explore the potential of this intriguing molecule.

References

An In-Depth Technical Guide to 1,3-Di-tert-butylthiourea (CAS 4041-95-6)

This guide provides a comprehensive technical overview of 1,3-Di-tert-butylthiourea, a versatile molecule with significant applications in synthetic chemistry and materials science. Designed for researchers, scientists, and drug development professionals, this document delves into the synthesis, characterization, key applications, and safety protocols associated with this compound, grounding all information in established scientific literature.

Molecular Profile and Physicochemical Properties

This compound is a symmetrically substituted thiourea derivative characterized by the presence of two bulky tert-butyl groups attached to the nitrogen atoms of the thiourea core. This steric hindrance significantly influences its chemical reactivity, solubility, and coordination properties.

The molecular structure of this compound has been elucidated by X-ray crystallography. Unlike the syn,anti conformation commonly observed in less sterically hindered N,N'-dialkylthioureas, the two tert-butyl groups in this molecule force it to adopt a syn,syn conformation. This specific spatial arrangement of the bulky substituents is a critical factor in its coordination chemistry and catalytic applications.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source(s) |

| CAS Number | 4041-95-6 | |

| Molecular Formula | C₉H₂₀N₂S | |

| Molecular Weight | 188.33 g/mol | |

| Appearance | Colorless crystalline solid | |

| Melting Point | 150-152 °C | |

| Solubility | Soluble in most organic solvents; low solubility in water. | |

| InChI Key | LTMHEXFMSAISLN-UHFFFAOYSA-N |

Synthesis and Characterization

The synthesis of symmetrically substituted thioureas like this compound can be achieved through several established methods. The most common approaches involve the reaction of the corresponding amine with a thiocarbonyl source.

Synthetic Protocol: Reaction of tert-Butylamine with Carbon Disulfide

A prevalent and straightforward method for the synthesis of N,N'-disubstituted thioureas is the reaction of a primary amine with carbon disulfide. This reaction proceeds through the formation of a dithiocarbamate intermediate, which then reacts with another equivalent of the amine to yield the thiourea and hydrogen sulfide.

Experimental Protocol:

-

Reaction Setup: In a well-ventilated fume hood, a round-bottom flask equipped with a magnetic stirrer and a reflux condenser is charged with tert-butylamine and a suitable solvent such as ethanol or toluene.

-

Reagent Addition: Carbon disulfide is added dropwise to the stirred solution of tert-butylamine at room temperature. The reaction is exothermic, and cooling may be necessary to maintain a controlled temperature.

-

Reaction Progression: After the addition is complete, the reaction mixture is stirred at room temperature or gently heated to drive the reaction to completion. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Work-up and Purification: Upon completion, the reaction mixture is cooled, and the solvent is removed under reduced pressure. The resulting solid residue is then purified by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes) to afford this compound as a crystalline solid.

Characterization

The identity and purity of the synthesized this compound should be confirmed using standard analytical techniques.

Expected Spectroscopic Data:

-

¹H NMR: The proton NMR spectrum is expected to be simple due to the molecule's symmetry. A singlet corresponding to the eighteen protons of the two tert-butyl groups and a broad singlet for the two N-H protons are anticipated.

-

¹³C NMR: The carbon NMR spectrum should exhibit signals for the quaternary carbon and the methyl carbons of the tert-butyl groups, as well as a characteristic signal for the thiocarbonyl (C=S) carbon, typically in the range of 180-190 ppm.

-

FTIR: The infrared spectrum will show characteristic absorption bands for N-H stretching (around 3200-3400 cm⁻¹), C-H stretching of the alkyl groups (around 2850-2950 cm⁻¹), and the C=S stretching vibration (typically in the region of 1200-1350 cm⁻¹, often coupled with other vibrations).

-

Mass Spectrometry: The mass spectrum should show the molecular ion peak (M⁺) corresponding to the molecular weight of the compound (188.33 g/mol ).

Key Applications

This compound's unique structural and electronic properties make it a valuable compound in several areas of chemistry.

Ligand in Palladium-Catalyzed Cross-Coupling Reactions

Thiourea derivatives are effective ligands for transition metal catalysts, particularly palladium, in cross-coupling reactions. The sulfur atom acts as a soft donor, and the nitrogen atoms can also participate in coordination. The bulky tert-butyl groups can influence the steric environment around the metal center, which can enhance catalytic activity and selectivity.

While specific literature detailing the use of this compound in well-known cross-coupling reactions like Suzuki or Heck couplings is not abundant, the general utility of thiourea ligands in such transformations is well-documented. The desulfurization of thioureas to form palladium-carbene complexes in situ for Suzuki-Miyaura coupling represents a modern application of this class of compounds. The bulky nature of the tert-butyl groups in this compound can be expected to promote the reductive elimination step, which is often rate-limiting, thereby potentially enhancing catalytic turnover.

Antioxidant Properties

Thiourea and its derivatives are known to possess antioxidant properties, acting as scavengers of reactive oxygen species (ROS). The primary mechanism is believed to be through hydrogen atom transfer (HAT) from the N-H groups to a free radical, thereby neutralizing it.

Antioxidant Activity Assay Protocol (DPPH Method):

-

Preparation of DPPH Solution: A stock solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in methanol is prepared.

-

Sample Preparation: A series of concentrations of this compound are prepared in methanol.

-

Assay: The DPPH solution is mixed with the sample solutions in a 96-well plate or cuvettes. A control containing only DPPH and methanol is also prepared.

-

Incubation and Measurement: The mixture is incubated in the dark at room temperature for a specified period (e.g., 30 minutes). The absorbance is then measured at a wavelength of approximately 517 nm using a spectrophotometer.

-

Calculation: The percentage of radical scavenging activity is calculated using the formula: % Inhibition = [ (Absorbance of Control - Absorbance of Sample) / Absorbance of Control ] x 100

-

IC₅₀ Determination: The IC₅₀ value, which is the concentration of the compound required to scavenge 50% of the DPPH radicals, is determined by plotting the percentage of inhibition against the sample concentrations. A lower IC₅₀ value indicates greater antioxidant activity.

Safety and Handling

This compound is a chemical that requires careful handling in a laboratory setting. The following information is a summary of key safety considerations and should be supplemented by a thorough review of the full Safety Data Sheet (SDS) before use.

GHS Hazard Classification:

-

Pictogram: GHS07 (Exclamation Mark)

-

Signal Word: Warning

-

Hazard Statements:

-

H302: Harmful if swallowed.

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H335: May cause respiratory irritation.

-

Table 2: Precautionary Statements

| Category | Precautionary Statement |

| Prevention | P261: Avoid breathing dust/fume/gas/mist/vapors/spray. P264: Wash skin thoroughly after handling. P270: Do not eat, drink or smoke when using this product. P271: Use only |

An In-depth Technical Guide to the Solubility of 1,3-Di-tert-butylthiourea in Organic Solvents

This guide provides a comprehensive technical overview of the solubility characteristics of 1,3-Di-tert-butylthiourea, a compound of significant interest in organic synthesis and drug development. For researchers, scientists, and formulation experts, a thorough understanding of a compound's solubility is paramount for process optimization, reaction kinetics, and the development of effective delivery systems. This document moves beyond a simple tabulation of data to explain the underlying chemical principles governing the solubility of this compound and provides detailed methodologies for its empirical determination.

Molecular Structure and its Influence on Solubility

This compound, with the chemical formula C9H20N2S, possesses a unique molecular architecture that dictates its interactions with various solvents. The central thiourea core (-NH-C(S)-NH-) provides a site for hydrogen bonding, both as a donor (N-H) and an acceptor (C=S). However, the presence of two bulky tertiary-butyl groups significantly influences its solubility profile. These large, nonpolar alkyl groups introduce steric hindrance, which can impede the close approach of solvent molecules, particularly those that are highly structured, like water.

The interplay between the polar thiourea core and the nonpolar tert-butyl groups results in a molecule with a predominantly nonpolar character. This structural feature is the primary determinant of its solubility in organic solvents.

Caption: Molecular structure and key features of this compound influencing its solubility.

Qualitative Solubility Profile

Based on available literature and an understanding of its molecular structure, this compound exhibits the following general solubility characteristics:

-

High Solubility: It is expected to be readily soluble in a range of nonpolar and moderately polar aprotic solvents. The bulky nonpolar tert-butyl groups favor interactions with solvents that have similar characteristics, driven by London dispersion forces.

-

Moderate to Low Solubility: In polar protic solvents, particularly smaller alcohols, solubility may be more limited. While the thiourea core can engage in hydrogen bonding, the large hydrophobic tert-butyl groups can disrupt the solvent's hydrogen-bonding network, making solvation less favorable.

-

Insolubility/Very Low Solubility: The compound has very low solubility in water.[1] The energetic cost of creating a cavity in the highly hydrogen-bonded water structure to accommodate the large nonpolar groups is not sufficiently compensated by the hydrogen bonding interactions of the thiourea moiety.

The analogous compound, 1,3-Di-tert-butylurea, is known to be much more soluble in non-polar and moderately polar organic solvents such as ethanol, acetone, and dichloromethane, with very limited solubility in water.[2] A similar trend is anticipated for the thiourea derivative.

Table 1: Predicted Qualitative Solubility of this compound in Common Organic Solvents

| Solvent Class | Example Solvents | Predicted Solubility | Primary Interaction Forces |

| Nonpolar Aprotic | Hexane, Toluene | High | Van der Waals forces |

| Polar Aprotic | Acetone, THF, DCM | High | Dipole-dipole interactions, Van der Waals forces |

| Polar Protic | Ethanol, Methanol | Moderate to Low | Hydrogen bonding (disrupted by steric hindrance), Dipole-dipole |

| Highly Polar Protic | Water | Very Low/Insoluble | Unfavorable disruption of water's hydrogen bond network |

Experimental Determination of Quantitative Solubility

For many applications in research and development, precise quantitative solubility data is essential. The following section provides a detailed, self-validating protocol for determining the solubility of this compound in a given organic solvent.

Principle of the Isothermal Shake-Flask Method

The isothermal shake-flask method is a widely accepted and robust technique for determining the equilibrium solubility of a compound in a solvent at a specific temperature. The principle involves creating a saturated solution by agitating an excess of the solid solute in the solvent for a sufficient period to reach equilibrium. The concentration of the solute in the clear, filtered supernatant is then determined analytically.

Caption: Workflow for the isothermal shake-flask method for solubility determination.

Detailed Experimental Protocol

Materials and Equipment:

-

This compound (high purity)

-

Solvent of interest (analytical grade)

-

Scintillation vials or sealed flasks

-

Orbital shaker with temperature control

-

Syringes and 0.22 µm syringe filters (compatible with the solvent)

-

Volumetric flasks and pipettes

-

Analytical balance

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV) or a UV-Vis spectrophotometer.

Procedure:

-

Preparation of Saturated Solutions:

-

Add an excess amount of this compound to a series of vials (in triplicate for each solvent and temperature). An amount that ensures a significant portion of undissolved solid remains at equilibrium is crucial for ensuring saturation.

-

Add a known volume of the solvent to each vial.

-

Seal the vials tightly to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a temperature-controlled orbital shaker set to the desired temperature (e.g., 25 °C).

-

Agitate the samples for a predetermined time to ensure equilibrium is reached (typically 24-48 hours). A preliminary kinetic study can determine the minimum time to reach equilibrium.

-

-

Sample Collection and Preparation:

-

Remove the vials from the shaker and allow the undissolved solid to settle for at least 2 hours in a temperature-controlled bath at the same temperature as equilibration.

-

Carefully draw an aliquot of the supernatant using a syringe.

-

Immediately attach a 0.22 µm syringe filter and dispense the clear, saturated solution into a clean vial. This step is critical to remove any undissolved microcrystals.

-

-

Quantification:

-

Accurately dilute a known volume of the filtered saturated solution with the same solvent to a concentration that falls within the linear range of the analytical method.

-

Analyze the diluted sample using a validated analytical method (e.g., HPLC-UV).

-

Prepare a calibration curve using standard solutions of this compound of known concentrations in the same solvent.

-

Calculate the concentration of the saturated solution based on the dilution factor and the calibration curve.

-

Self-Validation and Trustworthiness:

-

Triplicate Measurements: Performing the experiment in triplicate for each solvent and temperature provides statistical confidence in the results.

-

Kinetic Study: A preliminary experiment to measure the concentration over time (e.g., at 12, 24, 48, and 72 hours) will validate that the chosen equilibration time is sufficient to reach a plateau, indicating true equilibrium solubility.

-

Filter Compatibility: Ensure the syringe filter material is chemically compatible with the chosen solvent to avoid introducing extractables or filter dissolution.

-

Calibration Curve Linearity: A calibration curve with a high correlation coefficient (R² > 0.999) is essential for accurate quantification.

Factors Influencing the Solubility of Substituted Thioureas

The solubility of substituted thioureas like this compound is influenced by several factors:

-

Temperature: For most solid solutes, solubility increases with temperature as the dissolution process is often endothermic.[3]

-

Solvent Polarity: As discussed, the "like dissolves like" principle is a key determinant.[3] The nonpolar character of this compound favors solubility in less polar solvents.

-

Hydrogen Bonding Capacity of the Solvent: Solvents that are strong hydrogen bond donors and acceptors can interact with the thiourea core. However, the steric bulk of the tert-butyl groups can limit the effectiveness of these interactions.

-

Molecular Size and Shape: The large size of the tert-butyl groups requires a significant cavity to be formed in the solvent structure, which can be energetically unfavorable, particularly in highly structured solvents like water.[3]

Conclusion

References

An In-Depth Technical Guide to the Molecular Structure of 1,3-Di-tert-butylthiourea

Foreword

For researchers, scientists, and professionals in drug development, a granular understanding of a molecule's three-dimensional architecture is paramount. It is the foundational blueprint that dictates reactivity, intermolecular interactions, and ultimately, function. This guide provides a comprehensive examination of the molecular structure of 1,3-Di-tert-butylthiourea, a symmetrically substituted thiourea derivative notable for the steric demands of its tert-butyl groups. While a primary crystal structure determination for this specific molecule is not publicly available in the Cambridge Structural Database (CSD), its key conformational properties are known and can be understood in detail through comparative analysis with closely related analogues and modern computational techniques. This document synthesizes crystallographic data from homologous structures, spectroscopic principles, and computational chemistry to build a robust and scientifically-grounded model of its structure.

The Thiourea Backbone: A Tale of Two Conformations

The core of this compound is the thiourea moiety, S=C(NHR)₂. The planarity of this core is a defining feature, but the orientation of the alkyl substituents (R) relative to the C=S bond gives rise to different conformations. In symmetrically substituted thioureas, the two N-H bonds can be oriented syn (on the same side as the sulfur atom) or anti (on the opposite side). This leads to three potential ground-state conformations: syn,syn, syn,anti, and anti,anti.

For many linear N-alkyl substituted thioureas, such as 1,3-Di-n-butylthiourea, the crystal structure reveals a syn,anti conformation.[1][2] This arrangement facilitates the formation of centrosymmetric dimers through intermolecular N-H···S hydrogen bonds, creating a stable, layered crystal packing.[1][2]

However, the case of this compound is distinct. The significant steric hindrance imposed by the bulky tert-butyl groups forces the molecule to adopt a syn,syn conformation.[1][2] This structural deviation is a critical aspect of its chemistry, influencing its crystal packing, solubility, and coordination behavior.

Caption: Logical relationship of thiourea conformations.

Crystallographic Insights from Structural Analogues

To comprehend the bond metrics of this compound, we can perform a comparative analysis using high-quality crystallographic data from its less sterically hindered analogues, 1,3-Di-n-butylthiourea and 1,3-Diisobutyl thiourea.[1][3]

| Parameter | 1,3-Di-n-butylthiourea[1] | 1,3-Diisobutyl thiourea[3] | Expected for this compound |

| Crystal System | Monoclinic | Monoclinic | - |

| Space Group | P2₁/c | P2₁/c | - |

| C=S Bond Length (Å) | 1.712 | 1.691 | ~1.70 - 1.72 |

| C-N Bond Lengths (Å) | 1.33 - 1.46 | 1.34 - 1.35 | ~1.34 - 1.36 |

| N-C-N Angle (°) | - | 116.3 | ~116 - 118 |

| C-N-C Angle (°) | - | 124.9, 125.8 | ~125 - 128 |

Analysis of Structural Data:

-

C=S and C-N Bonds: The C=S and C-N bond lengths are not purely double and single bonds, respectively. The C-N bonds are shorter than a typical C-N single bond (~1.47 Å), while the C=S bond is slightly elongated. This indicates significant π-electron delocalization across the N-C-N-S system, a characteristic feature of thioureas.

-

Influence of tert-Butyl Groups: In this compound, the increased steric pressure from the tert-butyl groups is expected to widen the C-N-C angles compared to the n-butyl or isobutyl analogues to minimize non-bonded interactions. This steric clash is the primary driver for the adoption of the syn,syn conformation.

-

Hydrogen Bonding: A defining feature in the crystal structures of thioureas is the presence of intermolecular N-H···S hydrogen bonds.[3] In the syn,syn conformation of this compound, these interactions would likely link molecules into chains or tapes, rather than the centrosymmetric dimers seen in the syn,anti structures.[1]

Caption: Predicted molecular structure of this compound.

Spectroscopic Characterization Profile

While specific experimental spectra are not provided by commercial suppliers for this compound, its spectroscopic fingerprint can be reliably predicted based on the known chemical shifts and vibrational frequencies of its constituent functional groups.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a definitive tool for confirming the molecular structure in solution.

-

¹H NMR: The proton NMR spectrum is expected to be remarkably simple due to the molecule's symmetry.

-

tert-Butyl Protons (C(CH₃)₃): A sharp, intense singlet integrating to 18 protons. Its chemical shift would typically appear in the upfield region, approximately 1.3-1.5 ppm . The singlet nature arises from the absence of adjacent protons for coupling.

-

Amide Protons (N-H): A broader singlet corresponding to the two N-H protons. Its chemical shift is highly dependent on solvent and concentration due to hydrogen bonding, but would likely be observed in the range of 6.0-8.0 ppm .

-

-

¹³C NMR: The carbon NMR spectrum provides insight into the carbon framework.

-

Thiourea Carbon (C=S): This carbon is significantly deshielded and would appear far downfield, typically in the range of 180-185 ppm .[4]

-

tert-Butyl Quaternary Carbon (C(CH₃)₃): The quaternary carbon of the tert-butyl group would resonate around 50-55 ppm .

-

tert-Butyl Methyl Carbons (C(CH₃)₃): The three equivalent methyl carbons of each tert-butyl group would produce a single signal around 29-32 ppm .[5]

-

| Carbon Atom | Predicted ¹³C Chemical Shift (δ, ppm) |

| C=S | 180 - 185 |

| C (CH₃)₃ | 50 - 55 |

| C(C H₃)₃ | 29 - 32 |

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy probes the vibrational modes of the molecule, providing confirmation of key functional groups.

-

N-H Stretching: A strong, potentially broad band in the region of 3200-3400 cm⁻¹ is characteristic of the N-H stretching vibration. Broadening is often indicative of hydrogen bonding.[6]

-

C-H Stretching: Sharp bands corresponding to the sp³ C-H stretching of the methyl groups will appear just below 3000 cm⁻¹, typically around 2960-2870 cm⁻¹ .

-

Thioamide I Band (C-N stretch): A strong absorption band around 1500-1550 cm⁻¹ , which has significant C-N stretching character coupled with N-H bending.

-

Thioamide II Band (N-H bend): A band in the 1250-1350 cm⁻¹ region, primarily from N-H in-plane bending coupled with C-N stretching.

-

C=S Stretching: The C=S stretching vibration is often weak and coupled with other modes, appearing in the fingerprint region between 700-850 cm⁻¹ .[6]

Computational Modeling: A Theoretical Corroboration

Density Functional Theory (DFT) is a powerful computational method for predicting molecular geometries, vibrational frequencies, and reaction energies with high accuracy.[7][8] For this compound, a DFT approach (e.g., using the B3LYP functional with a 6-311G basis set) can provide a theoretically optimized structure that corroborates the principles derived from experimental data on analogues.[3][9]

A DFT study would yield:

-

Optimized Geometry: Precise bond lengths, bond angles, and dihedral angles for the lowest energy (syn,syn) conformation.

-

Vibrational Analysis: Calculated infrared frequencies that can be compared with experimental FT-IR data to confirm band assignments.[9]

-

Electron Distribution: Calculation of atomic charges and molecular orbitals (HOMO/LUMO), which provides insight into the molecule's reactivity and the nature of the electron delocalization across the thiourea core.

Methodologies for Structural Elucidation

For any novel thiourea derivative, a multi-technique approach is essential for unambiguous structure determination. The following protocols represent the gold standard in the field.

Single-Crystal X-Ray Diffraction Workflow

This is the definitive method for determining the solid-state structure.

References

- 1. 1,3-Di-n-butylthiourea - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. [PDF] Synthesis, Crystal Structure, and DFT Calculations of 1,3-Diisobutyl Thiourea | Semantic Scholar [semanticscholar.org]

- 4. 13C NMR Chemical Shift [sites.science.oregonstate.edu]

- 5. compoundchem.com [compoundchem.com]

- 6. researchgate.net [researchgate.net]

- 7. greeley.org [greeley.org]

- 8. mdpi.com [mdpi.com]

- 9. scispace.com [scispace.com]

Navigating the Synthesis Landscape: A Technical Guide to the Safe Handling of 1,3-Di-tert-butylthiourea

For the modern researcher, scientist, and drug development professional, the synthesis of novel compounds is a journey into uncharted chemical territory. Among the vast array of reagents utilized in this pursuit, 1,3-Di-tert-butylthiourea stands out for its utility in various organic transformations. However, its effective application is intrinsically linked to a comprehensive understanding of its hazard profile and the implementation of rigorous safety protocols. This guide provides an in-depth, experience-driven framework for the safe handling, storage, and disposal of this compound, ensuring the integrity of your research and the safety of your laboratory personnel.

Hazard Identification and Risk Assessment: A Proactive Approach

Before any manipulation of this compound, a thorough risk assessment is paramount. This begins with a clear understanding of its inherent hazards as defined by the Globally Harmonized System of Classification and Labelling of Chemicals (GHS). It is important to note that classifications can vary slightly between suppliers; therefore, a conservative approach that considers all potential hazards is recommended.

Consolidated GHS Classification:

| Hazard Class | Category | Hazard Statement |

| Acute Toxicity (Oral) | Category 4 | H302: Harmful if swallowed[1][2] |

| Acute Toxicity (Dermal) | Category 4 | H312: Harmful in contact with skin[3] |

| Skin Sensitization | Category 1A/1B | H317: May cause an allergic skin reaction[3] |

| Specific Target Organ Toxicity (Repeated Exposure) | Category 1 | H372: Causes damage to organs through prolonged or repeated exposure[3] |

| Hazardous to the Aquatic Environment (Chronic) | Category 2 | H411: Toxic to aquatic life with long lasting effects[3] |

Expert Insight: The classification as a skin sensitizer is of particular concern in a laboratory setting. Repeated, even low-level, dermal exposure can lead to the development of allergic contact dermatitis, a potentially debilitating condition.[4] The "prolonged or repeated exposure" warning necessitates careful planning of experiments to minimize handling frequency and duration.

Physicochemical Properties: Understanding the Behavior of this compound

A solid grasp of the compound's physical and chemical properties is fundamental to predicting its behavior under various laboratory conditions and mitigating potential risks.

| Property | Value | Source |

| Appearance | White to off-white crystalline solid/powder | [5] |

| Molecular Formula | C₉H₂₀N₂S | [5] |

| Molecular Weight | 188.33 g/mol | [5] |

| Melting Point | Approximately 150-152 °C (may vary slightly) | [5] |

| Boiling Point | Approximately 230.1 °C at 760 mmHg | [5] |

| Solubility | Soluble in most organic solvents; low solubility in water | [5] |

| Vapor Pressure | 0.0671 mmHg at 25°C | [5] |

| Flash Point | 93 °C | [5] |

Causality in Practice: The low vapor pressure suggests that at room temperature, the inhalation hazard from vapors is minimal. However, the primary inhalation risk stems from the fine powder form, which can be easily aerosolized.[6] The compound's solubility profile informs the choice of solvents for reactions and cleaning, as well as the appropriate response to spills.

Personal Protective Equipment (PPE): Your Last Line of Defense

Engineering and administrative controls are the primary methods for minimizing exposure. However, the appropriate selection and consistent use of PPE are non-negotiable when handling this compound.

Recommended PPE:

-

Hand Protection: Chemically resistant gloves are mandatory. Given the skin sensitization hazard, double-gloving is a prudent measure, especially for prolonged handling.[7] Ensure gloves are inspected for integrity before each use.

-

Eye Protection: Chemical safety goggles are required at all times.[1] A face shield should be worn in situations with a higher risk of splashes or powder aerosolization.

-

Skin and Body Protection: A lab coat, fully buttoned, is the minimum requirement. For larger quantities or tasks with a high potential for contamination, consider a disposable gown. Long pants and closed-toe shoes are mandatory in the laboratory.[8][9]

-

Respiratory Protection: For weighing and handling of the powder, a NIOSH-approved respirator is essential to prevent inhalation of airborne particles.[1][8] The specific type of respirator should be determined by a formal risk assessment.

Caption: PPE selection workflow for handling this compound.

Laboratory Handling Protocols: A Step-by-Step Guide to Safety

Adherence to well-defined protocols is the cornerstone of a safe and efficient laboratory. The following procedures are designed to be self-validating, with built-in checks to ensure safety at each stage.

Weighing of this compound Powder

Objective: To accurately weigh the solid compound while minimizing the risk of inhalation and dermal exposure.

Materials:

-

This compound in its original container

-

Analytical balance

-

Chemical fume hood

-

Spatula

-

Weighing paper or a tared, sealable container

-

Appropriate PPE (as outlined in Section 3)

Procedure:

-

Preparation: Don all required PPE. Ensure the fume hood is functioning correctly. Decontaminate the work surface within the fume hood.

-

Tare the Container: If using a sealable container, place it on the analytical balance and tare to zero.

-

Transfer to Fume Hood: Transport the stock bottle of this compound and the tared container or weighing paper to the fume hood.

-

Dispensing: Inside the fume hood, carefully open the stock bottle. Use a clean spatula to transfer the desired amount of powder to the weighing vessel. Avoid creating dust clouds.

-

Sealing: If using a sealable container, securely close the lid.

-

Re-weighing: Carefully transport the sealed container or weighing paper back to the analytical balance to obtain the final weight.

-

Cleanup: Immediately clean the spatula and any minor spills within the fume hood using a wet wipe or a cloth dampened with an appropriate solvent. Dispose of contaminated materials as hazardous waste.

-

Storage: Securely close the stock bottle and return it to its designated storage location.

Dissolving this compound

Objective: To safely dissolve the solid compound in a solvent.

Materials:

-

Weighed this compound

-

Appropriate solvent

-

Glassware (e.g., flask, beaker)

-

Magnetic stirrer and stir bar (optional)

-

Chemical fume hood

-

Appropriate PPE

Procedure:

-

Preparation: Perform this procedure in a chemical fume hood. Don all necessary PPE.

-

Combine Reagents: Place the weighed this compound into the glassware.

-

Add Solvent: Slowly add the desired solvent to the glassware. If using a magnetic stirrer, add the stir bar before adding the solvent.

-

Dissolution: Gently swirl the glassware or start the magnetic stirrer to facilitate dissolution. Avoid vigorous agitation that could create aerosols.

-

Observation: Monitor the dissolution process. The compound is soluble in most organic solvents.[5]

-

Cleanup: Clean all glassware and equipment that came into contact with the compound.

Emergency Procedures: Preparedness is Key

Even with the most stringent precautions, accidents can happen. A well-rehearsed emergency plan is crucial for mitigating the consequences of an unexpected event.

First Aid Measures

In Case of Inhalation:

-

Immediately move the affected individual to fresh air.

-

If breathing is difficult, administer oxygen.

-

If breathing has stopped, provide artificial respiration.

-

Seek immediate medical attention.[1]

In Case of Skin Contact:

-

Immediately remove all contaminated clothing.

-

Wash the affected area thoroughly with soap and plenty of water.

-

Seek medical attention, especially if irritation or an allergic reaction develops.[1]

In Case of Eye Contact:

-

Immediately flush the eyes with copious amounts of water for at least 15 minutes, holding the eyelids open.

-

Remove contact lenses if present and easy to do.

-

Seek immediate medical attention.[1]

In Case of Ingestion:

-

Do NOT induce vomiting.

-

Rinse the mouth with water.

-

Never give anything by mouth to an unconscious person.

-

Seek immediate medical attention.[1]

Spill and Leak Cleanup

For Small Spills (Solid):

-

Evacuate and Secure: Alert others in the immediate area. Restrict access to the spill zone.

-

Don PPE: Wear appropriate PPE, including respiratory protection.

-

Containment: Gently cover the spill with an absorbent material to prevent the powder from becoming airborne.

-

Collection: Carefully scoop the spilled material and absorbent into a labeled, sealable container for hazardous waste.[10][11]

-

Decontamination: Clean the spill area with a cloth dampened with a suitable solvent, followed by soap and water. Dispose of all cleaning materials as hazardous waste.

Caption: Step-by-step workflow for cleaning up a solid spill.

Storage and Waste Disposal: Ensuring Long-Term Safety

Proper storage and disposal are critical for maintaining a safe laboratory environment and complying with regulations.

Storage

-

Store this compound in a tightly closed container in a cool, dry, and well-ventilated area.[1]

-

Keep it away from incompatible materials, such as strong oxidizing agents.[2]

-

The storage area should be clearly marked with the appropriate hazard warnings.

Waste Disposal

-

All waste materials contaminated with this compound, including empty containers, disposable PPE, and spill cleanup debris, must be disposed of as hazardous waste.[12]

-

Follow all local, state, and federal regulations for the disposal of chemical waste.

-

Consider treating the waste with activated carbon followed by ion exchange treatment as a potential method for waste liquid containing thiourea and its derivatives.[13]

Conclusion: A Culture of Safety

The responsible use of this compound in research and development is contingent upon a deeply ingrained culture of safety. This guide provides a robust framework for its safe handling, but it is the diligence and critical thinking of the individual researcher that ultimately ensures a safe working environment. By understanding the "why" behind each safety precaution and adhering to these detailed protocols, scientists can confidently and safely unlock the synthetic potential of this valuable compound.

References

- 1. chemicalbook.com [chemicalbook.com]

- 2. merckmillipore.com [merckmillipore.com]

- 3. chemos.de [chemos.de]

- 4. Occupational allergic contact dermatitis caused by thiourea compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. chembk.com [chembk.com]

- 6. ehs.wisc.edu [ehs.wisc.edu]

- 7. tmi.utexas.edu [tmi.utexas.edu]

- 8. nspcoatings.co.uk [nspcoatings.co.uk]

- 9. 1.0 Standard Operating Procedures for Laboratory Chemicals [cege.mtu.edu]

- 10. ehs.utk.edu [ehs.utk.edu]

- 11. Chemical Spill Clean-Up - Environmental Health & Safety - University of Delaware [www1.udel.edu]

- 12. camachem.com [camachem.com]

- 13. JPS61242684A - Method for treating waste liquid containing thiourea and/or its derivatives - Google Patents [patents.google.com]

mechanism of action of 1,3-Di-tert-butylthiourea in catalysis

An In-Depth Technical Guide to the Catalytic Mechanism of 1,3-Di-tert-butylthiourea

Executive Summary

Organocatalysis has emerged as a powerful pillar in modern synthetic chemistry, offering metal-free, environmentally benign, and highly selective routes to complex molecules. Within this field, thiourea derivatives have established themselves as exceptionally effective hydrogen-bond-donating catalysts. This guide provides a detailed examination of the mechanism of action of a foundational member of this class: this compound. We will dissect its mode of action, from the fundamental principles of hydrogen bonding to the influence of its specific alkyl substitution on conformation and reactivity. This document is intended for researchers and drug development professionals seeking a deep, mechanistically-grounded understanding of how simple thioureas function to accelerate and control chemical reactions.

Introduction: The Rise of Thiourea in Organocatalysis

The concept of using small organic molecules to catalyze reactions is not new, but its systematic development has revolutionized synthetic strategy. Unlike metal-based catalysts, organocatalysts are often robust, less toxic, and insensitive to air and moisture.[1] Thioureas, in particular, have garnered significant attention due to their unique ability to act as potent neutral hydrogen-bond donors.[2]

The catalytic prowess of thioureas stems from the two N-H protons of the thiocarbamide core. These protons are significantly more acidic than their urea counterparts, a phenomenon attributed not to simple electronegativity, but to the steric size and electronic properties of the sulfur atom.[1][2] This enhanced acidity allows them to form strong, directional, non-covalent hydrogen bonds with various hydrogen-bond acceptors, such as carbonyls, imines, and nitro groups.[3][4] By engaging in this interaction, the thiourea catalyst activates the substrate, priming it for nucleophilic attack.

This compound serves as an excellent model for understanding this fundamental activation mechanism, stripped of the complexities of chiral scaffolds or additional basic sites found in more sophisticated second-generation catalysts.

The Core Mechanism: Dual Hydrogen-Bond Donation

The primary mode of action for all thiourea catalysts is the activation of an electrophilic substrate through the formation of a dual hydrogen-bond complex.[3][5] The two N-H groups on the thiourea act in concert, effectively "clamping" onto an electron-rich atom (typically an oxygen or nitrogen) of the substrate.

This interaction has two major consequences:

-

Lowering the LUMO Energy: By withdrawing electron density through hydrogen bonding, the catalyst makes the electrophile more electron-deficient. This lowers the energy of its Lowest Unoccupied Molecular Orbital (LUMO), rendering it more susceptible to attack by a nucleophile.[3]

-

Transition State Stabilization: As the nucleophile attacks the electrophile, a negative charge begins to develop on the hydrogen-bond-accepting atom. The thiourea's N-H groups effectively stabilize this nascent negative charge in the transition state, thereby lowering the activation energy of the reaction.[3][4]

This general activation principle is depicted below.

The Influence of tert-Butyl Groups: Conformation is Key

While electron-withdrawing groups (like the 3,5-bis(trifluoromethyl)phenyl groups in Schreiner's catalyst) enhance the acidity of the N-H protons, bulky alkyl groups like tert-butyl play a crucial, albeit different, role.[1] Their influence is primarily steric and conformational.

Crystal structure analysis has revealed that the bulky tert-butyl groups force the this compound molecule to adopt a syn,syn conformation.[6] This is a critical feature. In this conformation, both N-H protons are oriented on the same side of the C=S bond, pre-organizing the catalyst for the clamp-like, dual hydrogen-bonding interaction with the substrate. This pre-organization minimizes the entropic cost of binding, contributing to catalytic efficiency. This contrasts with less hindered dialkylthioureas, such as the di-n-butyl derivative, which often adopt a syn,anti conformation in the solid state.[6][7]

A Representative Catalytic Cycle: The Michael Addition

To illustrate the complete mechanism, we can examine the thiourea-catalyzed Michael addition of a nucleophile (e.g., a malonate ester) to a nitroalkene. While chiral bifunctional catalysts are often used for asymmetric versions of this reaction, the fundamental electrophile activation by the thiourea core remains the same.[4][8]

The cycle proceeds as follows:

-

Activation: The thiourea catalyst binds to the nitro group of the nitroalkene via dual hydrogen bonds. This polarizes the C=C bond, making the β-carbon more electrophilic.

-

Nucleophilic Attack: The enolate of the malonate (often generated by a weak base) attacks the activated β-carbon of the nitroalkene, forming a new C-C bond and a nitronate intermediate. The thiourea stabilizes the developing negative charge on the nitro group throughout this step.

-

Protonation: The nitronate intermediate is protonated (typically by the conjugate acid of the base used), yielding the final product.

-

Catalyst Regeneration: The thiourea catalyst is released, ready to begin another cycle.

Experimental Protocols and Data

The validation of this mechanism relies on a combination of kinetic studies and spectroscopic analysis.

Spectroscopic Evidence

-

NMR Spectroscopy: 1H-NMR is a powerful tool for observing hydrogen bonding. Upon addition of a hydrogen-bond acceptor (like a ketone or nitroalkene) to a solution of the thiourea catalyst, the resonance of the N-H protons will shift downfield, indicating they are deshielded due to their involvement in hydrogen bonding.[9]

-

Infrared (IR) Spectroscopy: Formation of the catalyst-substrate complex can be observed via IR spectroscopy. A red-shift (shift to lower wavenumber) of the acceptor group's stretching frequency (e.g., the C=O stretch of a ketone or the N-O stretches of a nitro group) is indicative of the weakening of that bond upon hydrogen-bond formation.[8][10] Time-resolved IR experiments have even been used to probe the dynamics of these hydrogen bonds, which occur on a picosecond timescale.[10]

Representative Experimental Protocol: Michael Addition

The following is a generalized protocol for a Michael addition reaction catalyzed by this compound.

Reaction: Addition of Diethyl Malonate to β-Nitrostyrene.

Materials:

-

This compound (Catalyst)

-

β-Nitrostyrene (Electrophile)

-

Diethyl Malonate (Nucleophile)

-

Toluene (Solvent)

-

Weak, non-nucleophilic base (e.g., potassium carbonate, optional, for nucleophile activation)

Procedure:

-

To a clean, dry 25 mL round-bottom flask equipped with a magnetic stir bar, add β-nitrostyrene (1.0 mmol, 1.0 eq).

-

Add this compound (0.1 mmol, 10 mol%).

-

Add toluene (5.0 mL) to dissolve the solids.

-

Begin stirring the solution at room temperature (25 °C).

-

Add diethyl malonate (1.2 mmol, 1.2 eq) to the reaction mixture dropwise over 1 minute.

-

Optional: If the reaction is slow, add a catalytic amount of a weak base like K₂CO₃ (0.05 mmol, 5 mol%). The thiourea's primary role is electrophile activation, but a base may be needed to generate a sufficient concentration of the nucleophilic enolate.

-

Allow the reaction to stir at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) or GC-MS until the starting material (β-nitrostyrene) is consumed.

-

Upon completion, concentrate the reaction mixture under reduced pressure.

-

Purify the crude residue by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to isolate the pure product.

-

Characterize the product by 1H-NMR, 13C-NMR, and mass spectrometry to confirm its identity and purity.

Illustrative Data Summary

The performance of thiourea catalysts is highly dependent on the specific substrates and reaction conditions. The table below provides a conceptual summary of how data for such reactions would be presented.

| Catalyst | Catalyst Loading (mol%) | Reaction | Time (h) | Yield (%) |

| This compound | 10 | Michael Addition | 24 | 85 |

| Schreiner's Catalyst | 5 | Diels-Alder | 12 | 92 |

| Takemoto's Catalyst | 2 | Aza-Henry | 8 | 95 (92% ee) |

Note: Data are illustrative. Schreiner's and Takemoto's catalysts are included for comparison to show the effect of electronic tuning and bifunctionality, respectively.

Conclusion and Outlook

This compound, in its structural simplicity, provides a clear and unambiguous window into the fundamental mechanism of thiourea organocatalysis. Its action is rooted in the potent ability of its two N-H protons, pre-organized in a syn,syn conformation by the bulky tert-butyl groups, to form dual hydrogen bonds with electrophilic substrates. This non-covalent interaction activates the substrate by lowering its LUMO energy and stabilizing the transition state of the reaction. While more advanced thiourea catalysts incorporate chiral elements for stereocontrol and basic moieties for bifunctional activation, they all build upon the core principle of hydrogen-bond-mediated electrophile activation so clearly demonstrated by this compound. Understanding this foundational mechanism is essential for any scientist seeking to harness the power of organocatalysis in research or drug development.

References

- 1. Thiourea organocatalysis - Wikipedia [en.wikipedia.org]

- 2. Chiral Thioureas—Preparation and Significance in Asymmetric Synthesis and Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Thiourea and squaramide organocatalysts for the asymmetric total synthesis of natural compounds - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D5OB00800J [pubs.rsc.org]

- 4. Hydrogen-bond catalysis - Wikipedia [en.wikipedia.org]

- 5. Recent applications of thiourea-based organocatalysts in asymmetric multicomponent reactions (AMCRs) - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 6. 1,3-Di-n-butylthiourea - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Light on Catalytic Reaction Mechanisms: Uncovering the Conformation of Thiourea-Based Organocatalysts and Their Interaction with Nitroolefins Using Mid-infrared Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Thiourea Derivative Metal Complexes: Spectroscopic, Anti-Microbial Evaluation, ADMET, Toxicity, and Molecular Docking Studies [mdpi.com]

- 10. pubs.acs.org [pubs.acs.org]

antioxidant properties of 1,3-Di-tert-butylthiourea

An In-Depth Technical Guide to the Antioxidant Properties of 1,3-Di-tert-butylthiourea

For Researchers, Scientists, and Drug Development Professionals

Oxidative stress, a state characterized by an imbalance between the production of reactive oxygen species (ROS) and the biological system's ability to readily detoxify these reactive intermediates, is implicated in the pathogenesis of numerous diseases. This has led to a surge in the exploration of novel antioxidant compounds. Among these, thiourea derivatives have emerged as a promising class of molecules with significant free radical scavenging and cytoprotective properties. This technical guide provides a comprehensive overview of the antioxidant potential of this compound, a symmetrically substituted thiourea derivative. We will delve into its proposed mechanisms of action, detailed experimental protocols for evaluating its antioxidant efficacy, and its potential applications in the realm of drug development. This document is intended to serve as a valuable resource for researchers and scientists working in the fields of medicinal chemistry, pharmacology, and drug discovery.

Introduction to Oxidative Stress and the Significance of Antioxidants

Reactive oxygen species (ROS) and reactive nitrogen species (RNS) are natural byproducts of cellular metabolism.[1] While they play crucial roles in cell signaling and immune responses, their overproduction can lead to cellular damage, a condition known as oxidative stress.[1] This deleterious process can affect vital macromolecules, including lipids, proteins, and DNA, contributing to the onset and progression of various pathologies such as neurodegenerative diseases, cancer, and inflammatory disorders.[1][2] Antioxidants are molecules that can safely interact with free radicals, neutralizing them before they can cause cellular damage.[2] The exploration of synthetic antioxidants is a burgeoning field, with the goal of developing novel therapeutic agents to combat oxidative stress-related diseases.[3]

Thiourea and its derivatives are a class of organosulfur compounds recognized for their diverse biological activities, including antioxidant properties.[4][5] The presence of both sulfur and nitrogen atoms in the thiourea backbone contributes to their ability to scavenge free radicals and modulate cellular redox pathways.[6][7]

This compound: A Profile

This compound is a symmetrical N,N'-disubstituted thiourea characterized by the presence of two bulky tert-butyl groups attached to the nitrogen atoms.[8] This substitution pattern influences its physicochemical properties, such as solubility and steric hindrance, which in turn can affect its biological activity.

Chemical Structure:

-

IUPAC Name: 1,3-bis(tert-butyl)thiourea[8]

-

CAS Number: 4041-95-6

-

Molecular Formula: C9H20N2S[8]

-

Molecular Weight: 188.33 g/mol [9]

The bulky tert-butyl groups may play a significant role in the molecule's antioxidant capacity by influencing the electronic environment of the thiourea core and potentially enhancing its stability.

Mechanisms of Antioxidant Action

The antioxidant activity of thiourea derivatives is multifaceted, involving both direct and indirect mechanisms. While direct studies on this compound are limited, we can infer its potential mechanisms based on the extensive research conducted on analogous compounds.

Direct Free Radical Scavenging

Thiourea derivatives are known to be potent scavengers of various free radicals, including superoxide (O2•−) and hydroxyl (•OH) radicals.[6] The proposed mechanism involves the donation of a hydrogen atom from the N-H groups of the thiourea moiety to the free radical, thereby neutralizing it.[7] The resulting thiourea radical is relatively stable, which prevents the initiation of further radical chain reactions.

The general reaction can be depicted as:

Thiourea-NH + R• → Thiourea-N• + RH

Where R• represents a free radical.

Metal Chelation

Some thiourea compounds can exert antioxidant effects by chelating transition metal ions like copper (Cu²⁺) and iron (Fe²⁺).[10] These metal ions can participate in the Fenton reaction, leading to the generation of highly reactive hydroxyl radicals.[11] By sequestering these metal ions, thiourea derivatives can prevent the formation of these damaging radicals. Thiourea itself has been shown to protect against copper-induced oxidative damage by forming a redox-inactive complex with cuprous copper.[10]

Modulation of the Keap1-Nrf2 Signaling Pathway

A crucial indirect antioxidant mechanism involves the activation of the Kelch-like ECH-associated protein 1 (Keap1)-Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway.[12] The Nrf2 transcription factor is a master regulator of the cellular antioxidant response.[13] Under normal conditions, Nrf2 is kept in the cytoplasm by Keap1, which facilitates its degradation.[12] In the presence of oxidative stress or electrophilic compounds, Keap1 is modified, leading to the release of Nrf2.[14] Nrf2 then translocates to the nucleus and binds to the Antioxidant Response Element (ARE), initiating the transcription of a wide array of cytoprotective genes, including those encoding for antioxidant enzymes like heme oxygenase-1 (HO-1) and NAD(P)H quinone dehydrogenase 1 (NQO1).[13][15]

Some compounds with structural similarities to thiourea derivatives, such as tert-butylhydroquinone (tBHQ), are well-known activators of the Nrf2 pathway.[16][17] It is plausible that this compound could act as an electrophile, reacting with the cysteine residues of Keap1 and thereby activating the Nrf2-ARE pathway.

Caption: Proposed activation of the Keap1-Nrf2 pathway by this compound.

Experimental Evaluation of Antioxidant Properties